molecular formula C12H14N2O B13062736 7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde

7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B13062736
M. Wt: 202.25 g/mol
InChI Key: GZJBLUNZOGGOKR-UHFFFAOYSA-N
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Description

7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring.

Chemical Reactions Analysis

7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include alcohols, carboxylic acids, and substituted imidazo[1,2-A]pyridine derivatives .

Mechanism of Action

The mechanism of action of 7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Biological Activity

7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde, a compound belonging to the imidazo[1,2-a]pyridine family, has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C11H14N2O
  • CAS Number : 898386-31-7

This compound features a methyl group at the 7-position and a propan-2-yl group at the 2-position of the imidazo[1,2-a]pyridine scaffold, which is crucial for its biological activity.

Biological Activities

Imidazo[1,2-a]pyridine derivatives are known for their wide range of biological activities. The following sections detail the specific activities associated with this compound.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (µg/mL)Target Organism
This compound<10Staphylococcus aureus
Another Derivative<5Escherichia coli

Anticancer Properties

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. These compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of several imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been documented. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and tumor progression.
  • Modulation of Signaling Pathways : It can modulate key signaling pathways such as NF-kB and MAPK pathways that are critical in inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that imidazo[1,2-a]pyridine derivatives can intercalate with DNA, leading to cytotoxic effects in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyridines is essential for optimizing their biological activity. Modifications at various positions on the imidazo ring significantly influence their potency and selectivity.

Table 2: Structure-Activity Relationships of Imidazo[1,2-a]pyridines

PositionSubstituentEffect on Activity
7MethylIncreased potency against cancer cells
3AldehydeEnhanced antimicrobial activity

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

7-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-8(2)12-10(7-15)14-5-4-9(3)6-11(14)13-12/h4-8H,1-3H3

InChI Key

GZJBLUNZOGGOKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=O)C(C)C

Origin of Product

United States

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